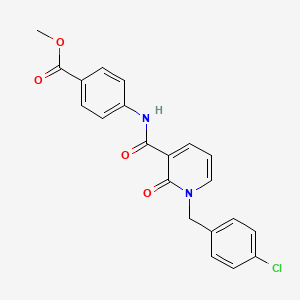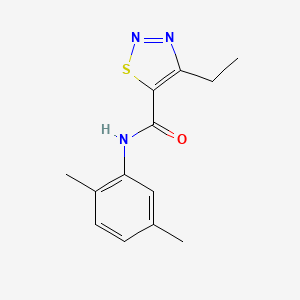
N-(2,5-dimethylphenyl)-4-ethylthiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for “N-(2,5-dimethylphenyl)-4-ethylthiadiazole-5-carboxamide”, N,N-dialkylamides, which are similar, are common polar solvents used in synthetic organic chemistry4. They can be used in a variety of ways to generate different functional groups4.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry2. However, I couldn’t find the specific molecular structure for “N-(2,5-dimethylphenyl)-4-ethylthiadiazole-5-carboxamide”.
Chemical Reactions Analysis
N,N-dialkylamides can react as electrophiles or nucleophiles and can also act as a source of several key intermediates4. They can be used to deliver different functional groups such as amino (R-NMe2), formyl (R-CHO), methylene (R-CH2), cyano (R-CN), amidoalkyl (CH2N(CH3)-C(=O)CH3-R), aminocarbonyl (R-CONMe2), carbonyl (R-CO), methyl (-Me), and single atoms such as C, O, H, etc4.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and reactivity5. These properties can be determined through laboratory analysis and can greatly influence how the compound is used in practical applications.Applications De Recherche Scientifique
Antitumor Activity
The antitumor activities of various imidazole derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole, have been extensively reviewed. These structures have shown promising results in the search for new antitumor drugs, with some compounds advancing to preclinical testing stages. The research emphasizes the synthesis of compounds with diverse biological properties, which can be relevant to the study of N-(2,5-dimethylphenyl)-4-ethylthiadiazole-5-carboxamide due to the structural similarities and potential for antitumor activity (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Pharmacological Properties of Oxadiazole
The pharmacological properties of 1,3,4-oxadiazole compounds have been explored, highlighting their role as bioisosteres of carboxylic acids, carboxamides, and esters. These compounds exhibit a wide range of pharmacological activities, including antiviral, analgesic, anti-inflammatory, and antitumor effects. This review suggests the potential for N-(2,5-dimethylphenyl)-4-ethylthiadiazole-5-carboxamide to serve as a building block for developing new pharmacologically active molecules (Rana, K., Salahuddin, & Sahu, J., 2020).
AMPK-Independent Biological Effects
The systematic review of AICAr, a known AMPK activator, shows significant AMPK-independent effects on metabolism, hypoxia, and exercise, among others. This highlights the importance of considering both direct and indirect biological activities of chemical compounds in research, potentially applicable to N-(2,5-dimethylphenyl)-4-ethylthiadiazole-5-carboxamide, in understanding its full range of biological effects (Visnjic, D., Lalić, H., Dembitz, V., Tomić, B., & Smoljo, T., 2021).
Antituberculosis Activity
Research into the antituberculosis activity of various compounds, including organotin(IV) complexes and isoniazid derivatives, provides a foundation for exploring new antituberculosis agents. The structure-activity relationships and mechanisms of action are key areas of study, which could be relevant for the development of N-(2,5-dimethylphenyl)-4-ethylthiadiazole-5-carboxamide as a potential antituberculosis agent (Asif, M., 2014).
Biomass to Chemicals Conversion
The conversion of biomass to valuable chemicals, such as 5-hydroxymethylfurfural (HMF) and its derivatives, underscores the importance of sustainable chemical synthesis. This research area could be pertinent to the synthesis and application of N-(2,5-dimethylphenyl)-4-ethylthiadiazole-5-carboxamide, especially in the context of green chemistry and the utilization of biomass as a feedstock (Chernyshev, V. M., Kravchenko, O. A., & Ananikov, V., 2017).
Safety And Hazards
The safety and hazards of a compound are typically determined through laboratory testing and are often summarized in a material safety data sheet (MSDS)6. This includes information on the compound’s toxicity, flammability, reactivity, and potential health effects.
Orientations Futures
The future directions for a compound often depend on its potential applications. For example, if a compound shows promising antimicrobial activity, future research might focus on optimizing its structure for increased potency, testing it against a wider range of pathogens, or investigating its mechanism of action in more detail3.
Please note that this information is general in nature and may not apply directly to “N-(2,5-dimethylphenyl)-4-ethylthiadiazole-5-carboxamide”. For more specific information, you may need to consult scientific literature or speak with a chemist or pharmacologist.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-4-ethylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-4-10-12(18-16-15-10)13(17)14-11-7-8(2)5-6-9(11)3/h5-7H,4H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXXXZFFMUJUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

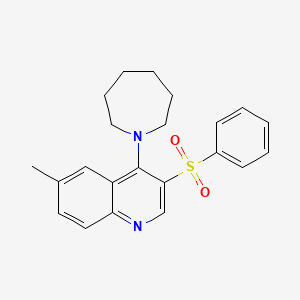
![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B2799100.png)
![Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate](/img/structure/B2799103.png)
![1-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propan-2-one](/img/structure/B2799104.png)
![ethyl 4-[5-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2799107.png)
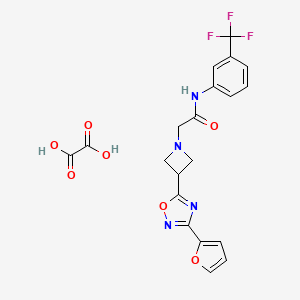
![2-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2799109.png)
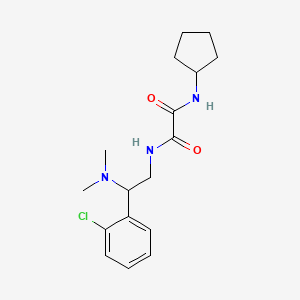
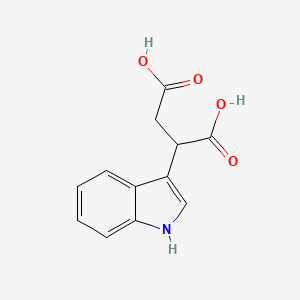
![3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2799113.png)
![6-benzyl-1-ethyl-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2799115.png)

![3-(benzo[d][1,3]dioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2799118.png)
